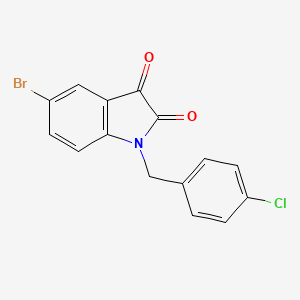
5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione typically involves multiple steps. One common method starts with commercially available 4-bromoaniline. The process involves:
Diazotization: 4-bromoaniline is treated with sodium nitrite and hydrochloric acid at 0°C to form a diazonium salt.
Reduction: The diazonium salt is reduced using stannous chloride in hydrochloric acid to yield 4-bromophenylhydrazine.
Condensation: 4-bromophenylhydrazine is condensed with ethyl pyruvate in ethanol under reflux conditions to form an intermediate product.
Cyclization: The intermediate undergoes cyclization in the presence of polyphosphoric acid at elevated temperatures to form ethyl 5-bromo-1H-indole-2-carboxylate.
Benzylation: The ester is then benzylated using 4-chlorobenzyl chloride and cesium carbonate in dimethylformamide at 60°C.
Hydrolysis: The benzylated ester is hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
類似化合物との比較
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Known for its potent antibacterial activity.
5-Fluoro-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Studied for its antiviral properties.
Uniqueness
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the indole scaffold makes it a valuable compound for various research applications.
生物活性
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a bromine atom at the 5-position and a 4-chlorobenzyl group attached to the indole ring. Its molecular formula is C15H10BrClN2O2, with a molecular weight of approximately 371.7 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties.
Synthesis Methods:
The synthesis typically involves bromination of indole derivatives followed by coupling reactions with chlorobenzyl compounds. Various methodologies have been reported, including:
- Multicomponent reactions under visible light conditions, which enhance yield and reduce environmental impact .
- Conventional synthetic routes involving standard organic reactions like nucleophilic substitutions and cyclizations.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Pseudomonas aeruginosa | 0.8 µg/mL |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like gatifloxacin .
Anticancer Activity
Research indicates that the compound may possess anticancer properties. In vitro studies using various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
These findings suggest potential for further development in cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and cancer cells .
- Cellular Pathway Modulation: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of related indole derivatives, highlighting the significance of specific substituents in enhancing biological activity. For instance, modifications at the bromine position were found to influence antibacterial potency significantly .
特性
分子式 |
C15H9BrClNO2 |
|---|---|
分子量 |
350.59 g/mol |
IUPAC名 |
5-bromo-1-[(4-chlorophenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-3-6-13-12(7-10)14(19)15(20)18(13)8-9-1-4-11(17)5-2-9/h1-7H,8H2 |
InChIキー |
XKKQQKZPZPGGNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















